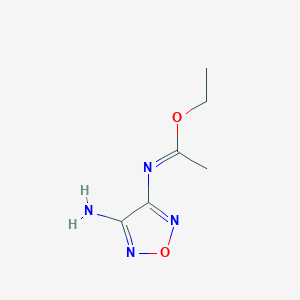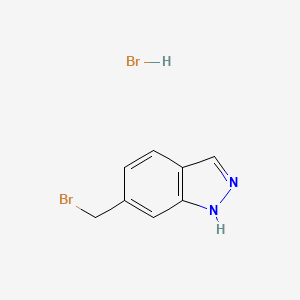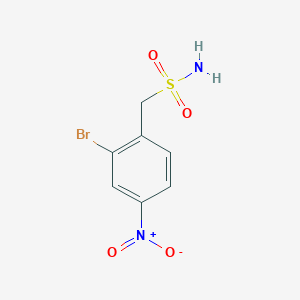methanone CAS No. 938458-56-1](/img/structure/B1532648.png)
[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Vue d'ensemble
Description
“2-(Methoxymethoxy)phenylmethanone” is a chemical compound with the CAS Number: 938458-56-1. It has a molecular weight of 243.26 and its IUPAC name is [2- (methoxymethoxy)phenyl] (4-pyridinyl)methanone . The compound is solid at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12 (13)14 (16)11-6-8-15-9-7-11/h2-9H,10H2,1H3 . This indicates that the compound has a methoxymethoxy group attached to a phenyl ring, which is further attached to a pyridin-4-yl methanone group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 243.26 .Applications De Recherche Scientifique
Crystal Structure Analysis
The analysis of crystal structures provides insights into the molecular conformation, intermolecular interactions, and potential reactivity of compounds. For example, Lakshminarayana et al. (2009) synthesized and characterized the structural properties of a closely related compound through spectroscopy and X-ray diffraction (XRD) studies. Their research contributes to understanding the crystalline form and potential chemical behavior of such compounds (Lakshminarayana et al., 2009).
Molecular Structure and Electronic Properties
Investigations into the molecular structure and electronic properties are crucial for determining the chemical reactivity and potential applications of compounds in various fields, including material science and drug design. Cojocaru et al. (2013) conducted a comparative study between semi-empirical calculations and experimental studies on a pyridylindolizine derivative, highlighting the importance of molecular modeling in understanding the structural and electronic characteristics of such compounds (Cojocaru et al., 2013).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Kumar et al. (2012) synthesized a series of derivatives and evaluated their antimicrobial activity, finding that compounds containing the methoxy group exhibited high antimicrobial activity. This suggests potential applications of these compounds in developing new antimicrobial drugs (Kumar et al., 2012).
Optical and Material Applications
Derivatives of 2-(Methoxymethoxy)phenylmethanone have also been explored for their optical properties, which are crucial for developing new materials with specific photophysical characteristics. Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost emitters with large Stokes' shifts, highlighting applications in luminescent materials and organic electronics (Volpi et al., 2017).
Therapeutic Potential
Research into the therapeutic potential of these compounds includes their application in cancer therapy. Magalhães et al. (2013) investigated the cytotoxicity of phenstatin family derivatives, finding that they induce cell cycle arrest and apoptosis in tumor cells, which underscores their potential as anticancer agents (Magalhães et al., 2013).
These studies collectively highlight the versatility and potential of 2-(Methoxymethoxy)phenylmethanone derivatives across various scientific domains, including crystallography, molecular electronics, antimicrobial research, optical materials, and therapeutic applications. The ongoing research into these compounds continues to reveal their complex properties and potential uses in science and technology.
Propriétés
IUPAC Name |
[2-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-5-3-2-4-12(13)14(16)11-6-8-15-9-7-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFPFIZVBNBARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



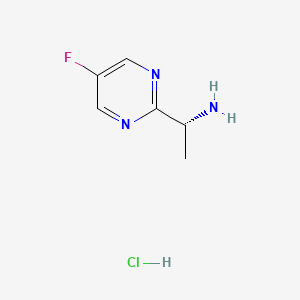
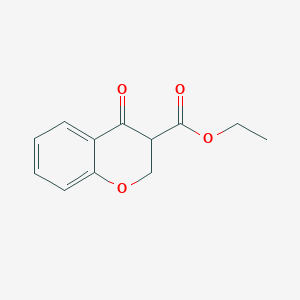
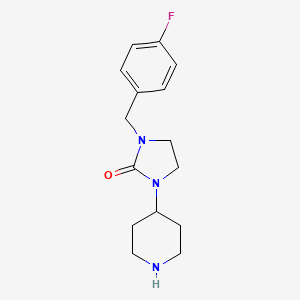
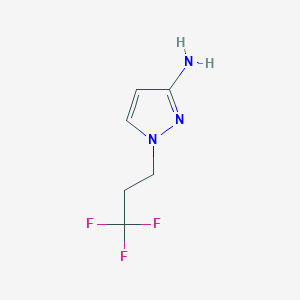
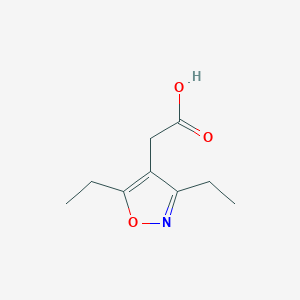
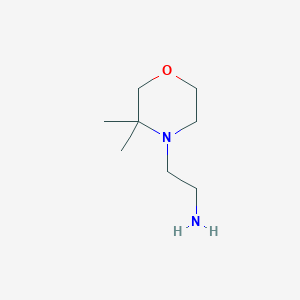
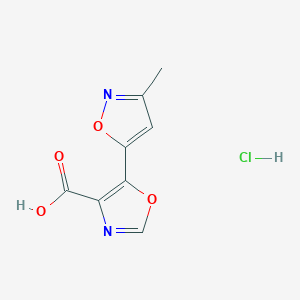
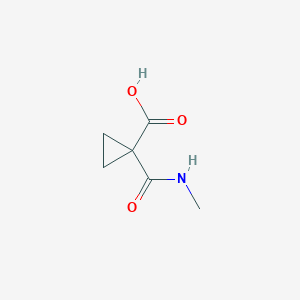
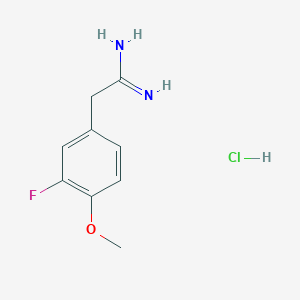
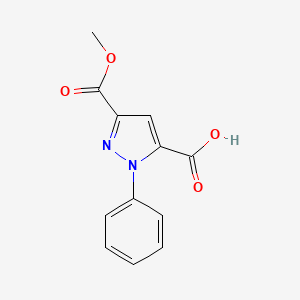
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
